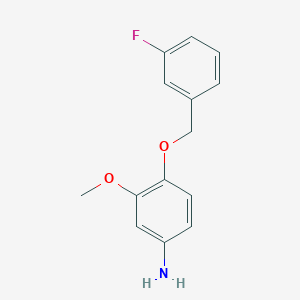
3-aminopicolinaldehyde 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-aminopicolinaldehyde 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C6H6N2O·C2HF3O2 It is a derivative of pyridinecarboxaldehyde, where an amino group is attached to the second position of the pyridine ring, and the compound is stabilized as a trifluoroacetate salt
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminopicolinaldehyde 2,2,2-trifluoroacetate typically involves the reaction of 2-pyridinecarboxaldehyde with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a solvent such as methanol or ethanol, and the product is purified through crystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound with high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-aminopicolinaldehyde 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products
Oxidation: 3-Amino-2-pyridinecarboxylic acid.
Reduction: 3-Amino-2-pyridinemethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-aminopicolinaldehyde 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-aminopicolinaldehyde 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and aldehyde groups allow the compound to form covalent or non-covalent interactions with these targets, modulating their activity. The trifluoroacetate moiety enhances the compound’s stability and solubility, facilitating its use in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-pyridinecarboxaldehyde: Similar structure but lacks the trifluoroacetate moiety.
3-Amino-4-pyridinecarboxaldehyde: The amino group is positioned differently on the pyridine ring.
2-Amino-5-pyridinecarboxaldehyde: Another positional isomer with different chemical properties.
Uniqueness
3-aminopicolinaldehyde 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate moiety, which imparts distinct chemical and physical properties. This makes it more stable and soluble compared to its non-trifluoroacetate counterparts, enhancing its utility in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H7F3N2O3 |
|---|---|
Poids moléculaire |
236.15 g/mol |
Nom IUPAC |
3-aminopyridine-2-carbaldehyde;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H6N2O.C2HF3O2/c7-5-2-1-3-8-6(5)4-9;3-2(4,5)1(6)7/h1-4H,7H2;(H,6,7) |
Clé InChI |
CRANHMGPFCZXLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C=O)N.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8668817.png)


![4H-Indeno[1,2-b]thiophene](/img/structure/B8668826.png)
![(7-Azabicyclo[2.2.1]heptan-7-yl)(5,6-dichloropyridin-3-yl)methanone](/img/structure/B8668830.png)
![[3-(4-Chlorophenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B8668839.png)


